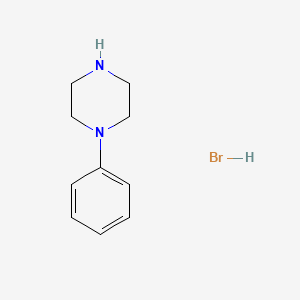

1-Phenylpiperazine hydrobromide

Description

Contextual Significance of Phenylpiperazine Derivatives in Synthetic Chemistry

Phenylpiperazine derivatives are a class of organic compounds characterized by a piperazine (B1678402) ring attached to a phenyl group. This structural motif is a key component in a vast array of biologically active molecules and functional materials. researchgate.net In synthetic chemistry, these derivatives serve as crucial intermediates and scaffolds for the construction of more complex molecular architectures. researchgate.netnih.gov Their importance is particularly pronounced in the field of medicinal chemistry, where the phenylpiperazine core is found in numerous therapeutic agents. ontosight.aichemimpex.com

The versatility of the phenylpiperazine structure allows for a wide range of chemical modifications. nih.gov The nitrogen atoms of the piperazine ring can be readily functionalized, enabling the introduction of diverse substituents to modulate the compound's properties. nih.gov This adaptability makes phenylpiperazine derivatives attractive starting materials for the synthesis of compounds with specific biological activities, including antipsychotic, anti-inflammatory, and antiviral effects. ontosight.ai Researchers have extensively explored these derivatives for their interactions with various biological targets, such as serotonin (B10506) and dopamine (B1211576) receptors. ontosight.aichemimpex.com

Overview of Research Domains Pertaining to 1-Phenylpiperazine (B188723) Hydrobromide

The research applications of 1-phenylpiperazine hydrobromide are diverse, spanning several scientific disciplines. A primary area of investigation is its use as a precursor in the synthesis of novel pharmaceutical compounds. chemimpex.com Specifically, it is a key building block for molecules targeting neurological disorders. chemimpex.com

In the realm of organic synthesis, this compound is employed as a reagent in various chemical transformations. For instance, it is used in acylation reactions to prepare non-peptide oxytocin (B344502) antagonists. chemicalbook.com The compound also serves as a reference standard in analytical chemistry, particularly in chromatographic techniques for the analysis of complex mixtures. chemimpex.com

Furthermore, the broader class of phenylpiperazine derivatives, for which 1-phenylpiperazine is a parent compound, has been investigated for applications beyond medicine. Research has explored their use in the development of new agrochemicals, such as acaricides for controlling spider mites. nih.govnih.gov Additionally, their utility as ligands in coordination chemistry opens up possibilities in material science and catalysis. chemimpex.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenylpiperazine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.BrH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRTWORCVBKEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 Phenylpiperazine Hydrobromide

Strategies for the Preparation of 1-Phenylpiperazine (B188723) Hydrobromide

The formation of 1-phenylpiperazine hydrobromide can be achieved through various synthetic pathways. These methods primarily focus on the initial synthesis of the 1-phenylpiperazine free base, which is then converted to its hydrobromide salt.

Direct Salt Formation from 1-Phenylpiperazine

The most straightforward method for preparing this compound is through the direct reaction of the 1-phenylpiperazine free base with hydrobromic acid. This acid-base reaction results in the formation of the corresponding salt. The free base, 1-phenylpiperazine, is commercially available and can be synthesized through several established routes.

In a typical laboratory-scale synthesis, a solution of 1-phenylpiperazine in a suitable solvent, such as ethanol (B145695) or glacial acetic acid, is treated with a hydrobromic acid solution. erowid.org The resulting hydrobromide salt, being less soluble in the organic solvent, precipitates out of the solution and can be isolated by filtration. For instance, a method describes dissolving 1-(2,5-Dimethoxyphenyl)-piperazine freebase in a mixture of 48% HBr and glacial acetic acid at low temperatures, followed by the addition of bromine to yield the dihydrobromide salt. erowid.org This general principle of reacting the free base with the corresponding acid is a common and efficient way to produce various acid addition salts of phenylpiperazine compounds. google.com

Synthesis through Halogenation and Cyclization Routes

A common and versatile method for synthesizing the 1-phenylpiperazine core involves the reaction of an aniline (B41778) derivative with a suitable bis-haloalkylamine. One of the key precursors for this cyclization is bis(2-chloroethyl)amine (B1207034) hydrochloride.

The general reaction scheme involves the condensation of an aniline, such as aniline itself or a substituted aniline, with bis(2-chloroethyl)amine hydrochloride. nih.govgoogle.com This reaction is typically carried out at elevated temperatures, sometimes in a high-boiling solvent like diglyme (B29089) or diethylene glycol monomethyl ether, or even under solvent-free melt conditions. erowid.orgnih.govgoogle.com The reaction proceeds via a cyclization mechanism to form the piperazine (B1678402) ring. For example, a mixture of bis(2-chloroethyl)amine hydrochloride and 2,5-dimethoxyaniline (B66101) can be heated at reflux to produce 1-(2,5-Dimethoxyphenyl)-piperazine. erowid.org Another approach involves the reaction of aniline with bromoacetyl bromide to form an intermediate amide, which can then undergo further reactions to form the piperazine-2,6-dione (B107378) ring system. nih.gov

A variation of this cyclization approach involves the use of bis(β-bromoethyl)amine hydrobromide. For instance, 1-o-ethylphenylpiperazine can be prepared by refluxing o-ethylaniline with bis(β-bromoethyl)amine hydrobromide in butanol. google.com Following the cyclization, the reaction mixture is typically made basic to neutralize any acid and liberate the free base, which can then be extracted and purified. The purified 1-phenylpiperazine can subsequently be converted to its hydrobromide salt as described previously.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the application of green chemistry principles to the synthesis of 1-phenylpiperazine and its derivatives. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Environmentally Benign Reaction Conditions

A significant advancement in the green synthesis of 1-phenylpiperazine involves conducting reactions under solvent-free conditions. google.com Traditional methods often utilize high-boiling organic solvents, which can be difficult to remove and may pose environmental and health risks. A patented method describes the synthesis of N-phenylpiperazine by heating aniline and bis-(2-chloroethyl) amine hydrochlorate in a molten state without any solvent. google.comgoogle.com This process not only eliminates the need for a solvent but also simplifies the work-up procedure. The reaction is carried out at temperatures between 160°C and 250°C, leading to the formation of N-phenylpiperazine hydrochloride, which is then neutralized to obtain the free base. google.comgoogle.com This solvent-free approach significantly reduces the generation of volatile organic compounds (VOCs) and associated waste streams.

Another aspect of environmentally benign conditions is the use of water as a reaction medium where possible. For certain derivatization reactions of the 1-phenylpiperazine scaffold, such as the synthesis of sulfonamides, reactions can be carried out in an aqueous medium under controlled pH. researchgate.net

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgjocpr.com An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product.

In the context of 1-phenylpiperazine synthesis, the choice of synthetic route significantly impacts the atom economy. Addition reactions, such as the direct salt formation of 1-phenylpiperazine with hydrobromic acid, generally have a high atom economy as all atoms of the reactants are incorporated into the final product.

Derivatization Chemistry of the 1-Phenylpiperazine Scaffold

The 1-phenylpiperazine moiety is a versatile scaffold that can be readily derivatized to create a wide range of compounds with diverse chemical and biological properties. The presence of the secondary amine in the piperazine ring provides a key reactive site for various chemical transformations.

A common derivatization reaction is N-substitution at the 4-position of the piperazine ring. This can be achieved through reactions with various electrophiles. For example, 1-phenylpiperazine can be reacted with alkyl halides, acyl chlorides, or sulfonyl chlorides to introduce a wide array of functional groups. nih.govresearchgate.net The synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747) involves the acetylation of 4-hydroxyphenyl piperazine dihydrobromide using acetic anhydride (B1165640) in an alcohol solution. google.com

Furthermore, the phenyl ring of 1-phenylpiperazine can also be modified, although this is less common than N-derivatization. Substitutions on the phenyl ring can influence the electronic properties and steric bulk of the molecule, leading to changes in its reactivity and biological activity. A study on the structure-function analysis of phenylpiperazine derivatives as intestinal permeation enhancers examined a library of 13 derivatives with various substitutions on the phenyl ring, highlighting the importance of these modifications. nih.gov

N-Substitution Reactions on the Piperazine Ring

The nitrogen atoms of the piperazine ring are nucleophilic and readily undergo substitution reactions, allowing for the introduction of a wide variety of functional groups.

N-acylation and N-sulfonylation of 1-phenylpiperazine are common methods for derivatization. These reactions typically involve the treatment of 1-phenylpiperazine with an appropriate acyl halide, sulfonyl halide, or anhydride in the presence of a base to neutralize the acid byproduct. nih.govnih.gov

For instance, a general procedure for acylation involves suspending the phenylpiperazine analog, a carboxylic acid, and a coupling agent like O-benzotriazole-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in a dry solvent such as dimethylformamide (DMF) under an inert atmosphere. The addition of a non-nucleophilic base, for example diisopropylethylamine (DIPEA), facilitates the reaction. nih.gov Similarly, sulfonylation can be achieved by reacting 1-phenylpiperazine with a sulfonyl halide in the presence of a base like triethylamine. nih.gov

A study on the synthesis of N-acyl-N-phenylpiperazines identified a screening hit with inhibitory activity at excitatory amino acid transporters (EAATs). nih.gov This highlights the importance of acylation in generating libraries of compounds for biological screening. Another study describes the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine, where an alcohol is used as the acetylation solvent to improve yield and purity. google.com

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

|---|---|---|---|---|

| 1-Phenylpiperazine analog | Carboxylic acid | TBTU, DIPEA, DMF | N-acyl-phenylpiperazine | nih.gov |

| 1-Phenylpiperazine | Sulfonyl halide | Triethylamine | N-sulfonyl-phenylpiperazine | nih.gov |

| 4-Hydroxyphenylpiperazine dihydrobromide | Acetic anhydride | Base, Alcohol | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | google.com |

N-alkylation and N-arylation are fundamental transformations for modifying the 1-phenylpiperazine scaffold. mdpi.com Alkylation can be accomplished through nucleophilic substitution using alkyl halides or via reductive amination. mdpi.comresearchgate.net The reaction with alkyl halides is often carried out in the presence of a base like potassium carbonate in a solvent such as DMF. nih.gov However, controlling the mono- versus di-alkylation can be challenging. One strategy to achieve mono-alkylation is to use an excess of piperazine. researchgate.net Another approach involves the use of a monopiperazinium salt which reacts with an alkylating or aralkylating agent. google.com Reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for mono-alkylation and avoids the formation of quaternary ammonium (B1175870) salts. researchgate.net

N-arylation of piperazines is commonly achieved through palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann condensation reactions with aryl halides. mdpi.comchemicalbook.com The Buchwald-Hartwig reaction, for example, can be carried out using a palladium catalyst, a base such as potassium tert-butoxide, and a suitable solvent like dioxane. chemicalbook.com Copper-catalyzed N-arylation of azoles with arylboronic acids has also been shown to be an efficient method. organic-chemistry.org

Table 2: Alkylation and Arylation Strategies

| Reaction Type | Reactants | Catalysts/Reagents | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | 1-Phenylpiperazine, Alkyl halide | Potassium carbonate, DMF | Nucleophilic substitution | nih.gov |

| N-Alkylation | Piperazine, Aldehyde/Ketone | Reducing agent | Reductive amination, avoids quaternization | researchgate.net |

| N-Arylation | Piperazine, Aryl halide | Palladium catalyst, Base | Buchwald-Hartwig coupling | mdpi.comchemicalbook.com |

| N-Arylation | Piperazine, Aryl halide | Copper catalyst | Ullmann condensation | mdpi.com |

| N-Arylation | Azole, Arylboronic acid | Copper(I) oxide | Base-free conditions | organic-chemistry.org |

Functionalization of the Phenyl Moiety

While modifications to the piperazine ring are more common, functionalization of the phenyl ring of 1-phenylpiperazine can also be achieved. Electrophilic aromatic substitution reactions, such as bromination, can introduce substituents onto the phenyl ring. For example, treatment of 1-(2,5-dimethoxyphenyl)piperazine (B3061354) with bromine in acetic acid and hydrobromic acid yields the 4-bromo derivative. erowid.org

More advanced techniques like palladium-catalyzed direct C-H arylation can also be employed to functionalize the phenyl ring. researchgate.net This method allows for the formation of a C-C bond by directly coupling the phenyl ring with another aryl group. Additionally, radical arylation of unactivated arenes using phenyl hydrazine (B178648) as an initiator under basic conditions presents another route for creating biaryl structures. nih.gov Studies have also explored how substitutions on the phenyl ring, such as hydroxyl, primary amine, or aliphatic groups, can influence the biological activity and toxicity of phenylpiperazine derivatives. nih.gov

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of 1-phenylpiperazine is of significant interest for developing stereospecific drugs. clockss.orgdoi.org Chiral piperazine derivatives can be prepared from chiral starting materials, such as amino acids. For instance, (2S,6S)-2,4,6-tris(phenylmethyl)piperazine was synthesized in a multi-step process starting from S-phenylalanine. clockss.org Key steps in this synthesis included reductive amination and a highly diastereoselective alkylation.

Another approach involves introducing a chiral center onto the piperazine ring through substitution. The impact of methyl substitution on the piperazine ring has been studied, which introduces a chiral center and allows for the separation of stereoisomers. acs.org The synthesis of chiral 1,1-dialkyl-4-(4-(6-methylpicolinamido)phenyl)piperazin-1-ium iodides and chiral p-CN phenyl piperazinium iodides has been reported, demonstrating methods to create and purify chiral piperazine derivatives. acs.org

Role as a Synthetic Intermediate in Organic Transformations

1-Phenylpiperazine is a versatile synthetic intermediate used in the preparation of a wide range of more complex molecules, particularly in the pharmaceutical industry. ontosight.airesearchgate.net Its derivatives are found in numerous biologically active compounds. researchgate.net

The piperazine nucleus serves as a key building block in the synthesis of compounds with diverse pharmacological properties. researchgate.net For example, it is a precursor in the synthesis of various piperazine derivatives with potential antimicrobial, antiviral, antidepressant, and anticancer activities. researchgate.net The ability to functionalize both nitrogen atoms and the phenyl ring allows for the creation of large libraries of compounds for drug discovery. nih.govnih.gov The synthesis of new 1,3,4-oxadiazoles incorporating piperazine scaffolds has been reported, with some derivatives showing promising antimicrobial and antitubercular activities. researchgate.net

Crystallographic Analysis and Solid State Structural Elucidation

Single Crystal X-ray Diffraction Studies of 1-Phenylpiperazine (B188723) Hydrobromide and its Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in elucidating the structural features of 1-phenylpiperazine salts.

Crystallographic studies of various salts of 1-phenylpiperazine reveal that the piperazine (B1678402) ring consistently adopts a chair conformation. This is the most stable conformation for six-membered rings like piperazine, as it minimizes steric strain. In the case of diprotonated 1-methylpiperazine-1,4-diium cations, the piperazine ring also assumes a chair conformation, with the methyl group situated in an equatorial position to reduce steric hindrance researchgate.net.

Table 1: Selected Crystallographic Data for 1-Phenylpiperazine Derivatives

| Compound | Crystal System | Space Group | Piperazine Ring Conformation | Substituent Position | Reference |

| 4-(4-nitro-phenyl)piperazin-1-ium salicylate | Monoclinic | P2₁/c | Chair | Equatorial | nih.gov |

| 4-(4-nitro-phenyl)piperazin-1-ium 3,5-dinitrobenzoate | Monoclinic | P2₁/n | Chair | Axial | nih.gov |

| 1-methylpiperazine-1,4-diium bis(nitrate) | Monoclinic | P2₁/c | Chair | Equatorial (methyl group) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The stability and packing of molecules within a crystal are dictated by a variety of intermolecular interactions, primarily hydrogen bonds and other weaker non-covalent forces.

In the crystal structures of 1-phenylpiperazine salts, hydrogen bonding plays a critical role in the formation of the supramolecular assembly. The protonated nitrogen atoms of the piperazinium ring act as hydrogen bond donors, forming strong N-H⋯O interactions with acceptor atoms from counter-ions or solvent molecules. For example, in a series of 4-phenylpiperazin-1-ium salts with various organic acids, extensive N-H⋯O and O-H⋯O hydrogen bonds are observed, creating robust ribbon-like structures iucr.org.

Beyond classical hydrogen bonds, weaker non-covalent interactions such as C-H⋯π interactions are also influential in directing the crystal packing of 1-phenylpiperazine derivatives. These interactions involve the approach of a C-H bond towards the electron-rich π-system of a phenyl ring. In the crystal structures of 4-phenylpiperazin-1-ium salts, C-H⋯π interactions are observed to link the hydrogen-bonded ribbons, contributing to the formation of a three-dimensional network iucr.org. In the case of 4-(4-nitro-phenyl)piperazin-1-ium salicylate, a C-H⋯π interaction is noted between a hydrogen atom on the phenyl ring of a cation and the phenyl ring of an anion nih.gov.

The cumulative effect of the aforementioned intermolecular interactions results in a specific crystal packing and a unique supramolecular architecture for each compound.

For instance, in the analysis of 1-methylpiperazine-1,4-diium bis(nitrate), Hirshfeld surface analysis was employed to quantify the various intermolecular interactions researchgate.net. In the study of 1-(4-nitro-phenyl)-piperazine salts, Hirshfeld surface analysis and the associated fingerprint plots were used to detail the nature and extent of intermolecular contacts nih.gov. This method allows for a deeper understanding of how individual atomic contacts contribute to the stabilization of the crystal structure.

Analysis of Crystal Packing and Supramolecular Architecture

Crystal Engineering Strategies for Tailored Assemblies

The principles of crystal engineering, which involve the design of crystalline solids with desired properties, are well-demonstrated in the study of salts of the 1-phenylpiperazin-1-ium cation. This cation, formed by the protonation of 1-phenylpiperazine, readily combines with various anions to create complex supramolecular assemblies governed by non-covalent interactions. scirp.orgcsic.es The deliberate selection of counter-ions (anions) is a key strategy to guide the formation of specific structural motifs. scirp.org

Studies on a series of 1-phenylpiperazin-1-ium salts with different carboxylate anions—such as 4-ethoxybenzoate, 4-methoxybenzoate (B1229959), 4-methylbenzoate, and trifluoroacetate (B77799)—showcase this strategy effectively. csic.es In these examples, the crystal packing is consistently directed by a combination of strong, charge-assisted N-H+···O− hydrogen bonds and other weaker interactions like C-H···O and C-H···π bonds. csic.es These interactions work in concert to build robust, higher-dimensional networks.

For instance, the crystal structures of 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate, 4-phenylpiperazin-1-ium 4-methoxybenzoate monohydrate, and 4-phenylpiperazin-1-ium 4-methylbenzoate monohydrate are all built from ribbon-like structures. csic.es These ribbons are formed through a combination of N—H···O and O—H···O hydrogen bonds, which then extend into a three-dimensional network via weaker interactions. csic.es Similarly, in salts of 1-(4-nitrophenyl)-piperazine with various halo-substituted benzoic acids, the primary supramolecular feature is an R44(12) loop motif, where two cations and two anions are linked by N-H···O hydrogen bonds. nih.gov

The use of different anions can also introduce other types of interactions. In the crystal structure of 4-phenylpiperazin-1-ium trifluoroacetate, C-H···F hydrogen bonds connect cations and anions into sheets. csic.es These examples underscore how the choice of anion can be used to tailor the resulting supramolecular architecture, a fundamental goal of crystal engineering.

Table 1: Supramolecular Interactions in 1-Phenylpiperazin-1-ium Salts

| Salt Anion | Key Intermolecular Interactions | Resulting Supramolecular Motif | Reference |

|---|---|---|---|

| 4-Ethoxybenzoate | N—H···O, O—H···O, C—H···O, C—H···π | Ribbons forming a 3D network | csic.es |

| 4-Methoxybenzoate | N—H···O, O—H···O, C—H···O, C—H···π | Ribbons forming a 3D network | csic.es |

| 4-Methylbenzoate | N—H···O, O—H···O, C—H···O, C—H···π | Ribbons forming a 3D network | csic.es |

| Trifluoroacetate | C—H···O, N—H···O, C—H···F | Sheets | csic.es |

| 2-Halobenzoates | N-H···O | R44(12) loops | nih.gov |

Polymorphism and Pseudopolymorphism of 1-Phenylpiperazine Hydrobromide

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov These different forms, or polymorphs, have the same chemical composition but differ in the arrangement and/or conformation of the molecules in the crystal lattice. Pseudopolymorphism is a related phenomenon where the different crystal forms, often called solvates or hydrates, contain solvent molecules within their crystal lattice. nih.gov While these phenomena are common for pharmaceutical compounds, specific studies detailing distinct polymorphic or pseudopolymorphic forms of this compound are not extensively documented in the surveyed literature. However, the principles can be understood from studies on closely related compounds.

Identification and Characterization of Crystalline Forms

The definitive identification and characterization of crystalline forms rely on a range of analytical techniques. Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal lattice. For the 1-phenylpiperazin-1-ium cation, several salt structures have been elucidated this way. For example, a series of its benzoate (B1203000) and trifluoroacetate salts were found to crystallize in the triclinic P-1 space group. csic.es

Table 2: Crystallographic Data for Selected 1-Phenylpiperazin-1-ium Salts

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate | Triclinic | P-1 | csic.es |

| 4-phenylpiperazin-1-ium 4-methoxybenzoate monohydrate | Triclinic | P-1 | csic.es |

| 4-phenylpiperazin-1-ium 4-methylbenzoate monohydrate | Triclinic | P-1 | csic.es |

| 4-phenylpiperazin-1-ium trifluoroacetate 0.12-hydrate | Triclinic | P-1 | csic.es |

Other key techniques for characterizing solid forms include Powder X-ray Diffraction (PXRD), which provides a characteristic fingerprint for a crystalline phase, and thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which measure changes in material properties as a function of temperature. Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are also used to probe differences in molecular conformation and intermolecular interactions between forms.

Investigation of Polymorphic Transformations and Stability

The different polymorphs of a substance have different free energies, which determines their relative stability. nih.gov The thermodynamically most stable form has the lowest energy at a given temperature and pressure. Other, less stable forms are referred to as metastable. nih.gov The relationship between polymorphs can be either monotropic, where one form is always the most stable, or enantiotropic, where the stability order changes at a specific transition temperature. nih.gov

Metastable forms can transform into more stable ones over time, a process that can be influenced by factors such as temperature, humidity, and mechanical stress. nih.gov Understanding the thermodynamic stability and the kinetics of these transformations is crucial in pharmaceutical development to ensure that the desired solid form is maintained throughout the shelf life of a product. While specific transformation studies on this compound are not available in the reviewed literature, the general principles of polymorphic stability are well-established in the field of pharmaceutical sciences.

Influence of Crystallization Conditions on Solid-State Forms

The conditions under which a compound is crystallized have a profound impact on the resulting solid-state form. Factors such as the choice of solvent, temperature, cooling rate, and the presence of impurities can dictate whether a specific polymorph, a solvate, or an amorphous solid is produced. researchgate.net

The synthesis of different salts and hydrates of the 1-phenylpiperazin-1-ium cation provides a clear illustration of this principle. The formation of monohydrated crystals of 4-phenylpiperazin-1-ium with various benzoate anions demonstrates the role of the solvent (water) in forming a specific pseudopolymorph, or hydrate. csic.es In these structures, the water molecules are integral to the crystal lattice, participating in the hydrogen-bonding network. csic.es The ability to form different salts, as seen with benzoate and trifluoroacetate anions, further highlights how changing the chemical environment during crystallization leads to entirely different solid-state structures with distinct packing arrangements and intermolecular interactions. csic.es

Analysis of Puckering Parameters for Cyclic Conformations

The piperazine ring in 1-phenylpiperazine is not planar but adopts a puckered conformation, most commonly a chair form, to minimize steric and torsional strain. The precise geometry of this puckering can be quantitatively described by the Cremer-Pople puckering parameters. smu.edu These parameters, derived from the atomic coordinates of the ring atoms, provide a comprehensive description of the ring's shape.

The main parameters are the total puckering amplitude (Q) and a set of phase angles (e.g., θ and φ for a six-membered ring) that describe the type and extent of puckering. nih.govnih.gov For a six-membered ring like piperazine, the conformation can be visualized on a spherical coordinate system where the north and south poles represent ideal chair conformations, and the equator represents boat and twist-boat conformations.

In the crystal structure of a related compound, 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate, the protonated piperazine ring adopts a slightly disordered chair conformation. nih.gov The analysis of its geometry yielded specific puckering parameters that quantify this conformation.

Table 3: Puckering Parameters for a Protonated Piperazine Ring

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Q (Å) | 0.576 (2) | Total puckering amplitude | nih.gov |

| θ (°) | 3.0 (2) | Angle defining the type of pucker (0° for ideal chair) | nih.gov |

| φ (°) | 282 (4) | Phase angle describing the position along the pseudorotation path | nih.gov |

The small value of the angle θ confirms that the ring is very close to an ideal chair conformation. This type of detailed conformational analysis is crucial for understanding how the molecule will interact with other molecules, for instance, at a biological receptor site.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of the compound, offering a fingerprint unique to its structure.

The FT-IR spectrum of 1-Phenylpiperazine (B188723) has been recorded and analyzed, with vibrational frequencies calculated using computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT). nih.gov The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups. The N-H stretching vibration in piperazine (B1678402) derivatives is typically observed in the region of 3250-3500 cm⁻¹. researcher.lifedergipark.org.tr For 1-phenylpiperazine specifically, CH₂ stretching vibrations have been noted at 2944, 2910, 2881, and 2884 cm⁻¹. researchgate.net The CH₂ scissoring vibrations of the piperazine molecule have been reported at 1452 cm⁻¹. researchgate.net The formation of the hydrobromide salt would introduce a prominent N-H⁺ stretching band.

Table 1: Selected FT-IR Vibrational Frequencies for 1-Phenylpiperazine

| Wavenumber (cm⁻¹) | Assignment |

| 3099 | N-H Stretching |

| 2944 - 2881 | C-H₂ Asymmetric & Symmetric Stretching |

| 1452 | C-H₂ Scissoring |

| 1377, 1321, 1211 | σCH₂ and ωCH₂ vibrations of the piperazine ring |

Data sourced from experimental and theoretical studies on 1-Phenylpiperazine. researcher.lifedergipark.org.trresearchgate.net

Raman spectroscopy provides complementary information to FT-IR analysis. nih.gov For 1-phenylpiperazine, the symmetric CH₂ stretching modes are assigned at 2810 cm⁻¹ in the IR spectrum and 2792 cm⁻¹ in the Raman spectrum. researchgate.net Theoretical calculations support these assignments. researchgate.net In a study of the related compound 1-(4-chlorophenyl) piperazine, the N-H stretching vibration was identified at 3184 cm⁻¹ in the Raman spectrum. researcher.lifedergipark.org.tr

Table 2: Selected Raman Shifts for 1-Phenylpiperazine

| Raman Shift (cm⁻¹) | Assignment |

| 3184 | N-H Stretching |

| 2792 | Symmetric C-H₂ Stretching |

Data sourced from spectroscopic studies on 1-Phenylpiperazine and its derivatives. researcher.liferesearchgate.netchemicalbook.com

Detailed vibrational assignments for 1-Phenylpiperazine have been achieved through a combination of experimental FT-IR and Raman data with theoretical calculations. nih.gov Quantum chemical methods, such as DFT (B3LYP) with a 6-31G(d,p) basis set, have been shown to be superior to scaled HF and BLYP approaches for predicting vibrational frequencies. nih.gov

Force field calculations allow for the prediction of vibrational spectra by modeling the forces between atoms. The process involves calculating the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) to determine the vibrational frequencies and normal modes. nih.gov For complex molecules, scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. nih.govchemrxiv.org In the study of 1-Phenylpiperazine, such combined experimental and theoretical approaches have enabled the confident assignment of complex vibrations, including the various stretching, scissoring, twisting, and wagging modes of the piperazine and phenyl rings. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. The chemical shifts provide information about the electronic environment of each nucleus.

The ¹H-NMR spectrum of 1-Phenylpiperazine has been thoroughly documented. nih.gov The spectrum shows distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the piperazine ring. Assignments are confirmed using 2D NMR techniques like COSY. nih.govnih.gov In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons typically appear as multiplets in the range of 6.8 to 7.3 ppm, while the piperazine protons resonate at approximately 3.0 to 3.2 ppm. chemicalbook.com The protonation to form the hydrobromide salt would cause a downfield shift (to a higher ppm value) for the piperazine protons due to the deshielding effect of the positive charge.

Table 3: ¹H-NMR Chemical Shifts for 1-Phenylpiperazine

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (C₂-H, C₆-H) | ~6.92 | Doublet |

| Phenyl (C₄-H) | ~6.83 | Triplet |

| Phenyl (C₃-H, C₅-H) | ~7.26 | Triplet |

| Piperazine (C₈-H, C₁₀-H) | ~3.15 | Triplet |

| Piperazine (C₇-H, C₁₁-H) | ~3.05 | Triplet |

| Piperazine (N-H) | ~1.95 | Singlet |

Data represents typical values and may vary based on solvent and experimental conditions. nih.govnih.gov

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. uoi.gr For 1-Phenylpiperazine, the complete assignment of ¹³C chemical shifts has been achieved through experimental spectra and theoretical calculations. nih.govnih.gov The phenyl group carbons show signals in the aromatic region (116-151 ppm), while the piperazine ring carbons are found in the aliphatic region (46-50 ppm). chemicalbook.com The carbon attached to the nitrogen of the phenyl group (C₁) is the most deshielded of the aromatic carbons. nih.gov

Table 4: ¹³C-NMR Chemical Shifts for 1-Phenylpiperazine

| Carbon Atom | Chemical Shift (δ, ppm) |

| Phenyl (C₁) | 151.3 |

| Phenyl (C₂, C₆) | 116.1 |

| Phenyl (C₃, C₅) | 129.1 |

| Phenyl (C₄) | 119.6 |

| Piperazine (C₇, C₁₁) | 49.3 |

| Piperazine (C₈, C₁₀) | 46.1 |

Data represents typical values and may vary based on solvent and experimental conditions. nih.govnih.govchemicalbook.com

Multi-dimensional NMR Techniques for Complex Structures

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In 1-Phenylpiperazine, this technique would reveal correlations between adjacent protons within the phenyl ring and between the protons on the piperazine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbons. sdsu.eduyoutube.com This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For 1-Phenylpiperazine, it would definitively link each proton on the phenyl and piperazine rings to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com This is particularly useful for identifying connections between different parts of a molecule and for assigning quaternary carbons (carbons with no attached protons). In the case of 1-Phenylpiperazine, HMBC spectra would show correlations between the protons on the piperazine ring and the carbons of the phenyl ring, confirming the N-phenyl substitution.

A study on 1-phenylpiperazine (the free base) utilized COSY and other 2D NMR techniques to fully assign its ¹H and ¹³C NMR spectra for the first time. nih.gov

| NMR Technique | Information Provided | Application to 1-Phenylpiperazine |

| COSY | ¹H-¹H correlations (J-coupling) | Shows connectivity of protons on the phenyl and piperazine rings. |

| HSQC | One-bond ¹H-¹³C correlations | Assigns carbon signals directly attached to specific protons. |

| HMBC | Multiple-bond ¹H-¹³C correlations | Confirms the link between the phenyl group and the piperazine ring; assigns quaternary carbons. |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orglibretexts.org

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. libretexts.orgmdpi.com The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

For a related compound, 1-(p-bromophenyl)piperazine (pBPP), the molecular ion was observed at m/z 240, showing a characteristic bromine isotope pattern. nih.gov A base peak at m/z 198 resulted from the loss of a C₂H₄N fragment from the piperazine ring. nih.gov Other significant ions included those at m/z 155/157 (C₆H₄Br⁺) and m/z 56 (C₃H₆N⁺), which is indicative of the piperazine ring. nih.gov While specific EI-MS data for 1-Phenylpiperazine hydrobromide is not detailed in the provided results, the fragmentation of the free base, 1-Phenylpiperazine (C₁₀H₁₄N₂), would be expected to show a molecular ion at m/z 162. nist.govnist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. scielo.brnih.govlifesciencesite.com This is particularly useful for determining the molecular weight of the compound.

For the related pBPP, ESI-MS analysis in positive ion mode showed a protonated molecule [M+H]⁺ at m/z 241.0329, which corresponds to the formula C₁₀H₁₄BrN₂⁺ and displays the characteristic isotopic pattern for a bromine-containing compound. nih.gov This high-resolution mass spectrometry (HRMS) allows for the unambiguous determination of the elemental formula. nih.govnih.gov

Fragmentation Pathway Analysis

By inducing fragmentation of the ions produced by ESI (often through collision-induced dissociation, CID, in a tandem mass spectrometer, MS/MS), the structure of the molecule can be further elucidated. xml-journal.netcore.ac.ukresearchgate.net

In the ESI-MS/MS analysis of protonated pBPP ([M+H]⁺ at m/z 241), two primary fragmentation pathways were observed. nih.gov

Pathway 1: Loss of a C₂H₅N fragment from the piperazine ring, leading to an even-electron (EE) ion at m/z 198.0964. nih.gov Further fragmentation of this ion resulted in product ions at m/z 119.0886 (loss of C₃H₅N) and m/z 91.0542 (loss of Br). nih.gov

Pathway 2: Homolytic cleavage of the bromine, yielding an odd-electron (OE) ion at m/z 162.1148. This ion further fragments by losing NH₃ to give an ion at m/z 145.0892, or by losing a C₂H₂ moiety to produce an ion at m/z 119.0731. nih.gov The most intense product ion in the MS/MS spectrum was at m/z 120.0813, formed by the loss of a C₂H₄N fragment from the piperazine ring and the bromine atom. nih.gov

These fragmentation patterns provide detailed structural information, confirming the presence and connectivity of the phenyl ring and the piperazine moiety. nih.govxml-journal.net

| Ion (m/z) | Proposed Formula | Origin | Reference |

| 241.0329 | [C₁₀H₁₄BrN₂ + H]⁺ | Protonated molecule (pBPP) | nih.gov |

| 198.0964 | [C₈H₁₁N₂Br]⁺ | Loss of C₂H₅N | nih.gov |

| 162.1148 | [C₁₀H₁₄N₂]⁺• | Homolytic cleavage of Br | nih.gov |

| 120.0813 | [C₈H₁₀N]⁺ | Loss of C₂H₄N and Br | nih.gov |

| 119.0886 | [C₅H₆NBr]⁺ | From m/z 198, loss of C₃H₅N | nih.gov |

| 91.0542 | [C₆H₅N₂]⁺ | From m/z 198, loss of Br | nih.gov |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. mhlw.go.jpnih.gov The spectrum is characterized by the wavelength of maximum absorbance (λmax). researchgate.net For 1-Phenylpiperazine in ethanol (B145695), the UV-Vis spectrum shows absorption maxima, which can be attributed to the electronic transitions within the phenyl ring chromophore. nist.gov The NIST Chemistry WebBook displays a spectrum with a prominent peak around 240 nm and another, broader feature around 280 nm for 1-Phenylpiperazine. nist.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is particularly effective for optimizing molecular geometries to find the lowest energy conformation. nih.gov For compounds similar to 1-phenylpiperazine (B188723) hydrobromide, such as 1-PPHS, DFT calculations have been performed using the B3LYP functional with an extensive 6-311++G(d,p) basis set to determine the ground-state molecular geometry. researchgate.net

These calculations provide optimized geometrical parameters (bond lengths, bond angles, and dihedral angles). Studies on related molecules show that theoretical parameters predicted by the B3LYP method are in good agreement with experimental data obtained from X-ray diffraction. researchgate.net The optimization process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, thus representing a stable structure. The electronic structure, describing the distribution of electrons within the molecule, is also a direct output of these calculations.

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP) Note: This data is illustrative, based on standard values and calculations for structurally related phenylpiperazine compounds.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-N (Aromatic-Piperazine) | ~1.40 Å |

| Bond Length | C-C (Aromatic) | ~1.39 Å |

| Bond Length | C-N (Piperazine) | ~1.47 Å |

| Bond Angle | C-N-C (Piperazine) | ~111° |

| Dihedral Angle | C-C-N-C (Phenyl-Piperazine) | Variable |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without including empirical data. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not adequately account for electron correlation. nih.gov

More advanced and accurate methods, such as Møller-Plesset perturbation theory (MP2), are used for high-level energetic analysis. MP2 improves upon the HF method by including electron correlation effects, which are crucial for accurately describing intermolecular interactions and reaction energetics. While computationally more demanding than DFT, MP2 provides more reliable results for properties like interaction energies between molecules. For instance, in studies of molecular complexes, MP2 calculations can precisely determine the stabilization energy resulting from non-covalent interactions.

DFT calculations are widely used to determine key molecular properties that govern a compound's reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is another crucial property derived from the electronic structure. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue) regions. This visualization is invaluable for predicting how a molecule will interact with other molecules, such as receptors or substrates. In a study on 1-PPHS, MEP analysis was used to identify the electrophilic and nucleophilic sites, providing insight into the molecule's intermolecular interactions. researchgate.net

Table 2: Calculated Electronic Properties (Illustrative) Note: Values are representative and depend on the specific computational method and basis set used.

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 | Represents electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Represents electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Indicates chemical reactivity and kinetic stability |

Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical vibrational (infrared) spectra are commonly calculated using DFT methods. A frequency analysis on the optimized geometry of a molecule yields its characteristic vibrational modes. Comparing the calculated vibrational frequencies with experimental FT-IR spectra aids in the definitive assignment of spectral bands. For 1-phenylpiperazine, calculations using the B3LYP method have shown superiority over HF approaches for predicting vibrational frequencies. nih.gov Similarly, theoretical calculations on 1-PPHS have been used to perform complete vibrational assignments of its expected modes. researchgate.net

Furthermore, NMR chemical shifts (¹H and ¹³C) can also be computed. These theoretical predictions are a powerful tool for confirming molecular structures and interpreting complex experimental NMR spectra. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and molecular flexibility.

MD simulations are exceptionally well-suited for the conformational analysis of flexible molecules like 1-phenylpiperazine hydrobromide. The piperazine (B1678402) ring can exist in different conformations, primarily the chair and boat forms, and the phenyl group can rotate relative to the piperazine ring. MD simulations can map the energy landscape associated with these motions and determine the most stable conformers and the energy barriers between them.

Studies on phenyl-piperazine scaffolds have used MD simulations to understand their conformational plasticity, which is often crucial for their biological function. These simulations can reveal how the molecule might adapt its shape upon binding to a biological target, recreating dynamic events like the opening and closing of molecular structures. This analysis of flexibility and conformational dynamics is essential for a complete understanding of the molecule's behavior in a dynamic environment, such as in solution or at a receptor binding site.

Investigation of Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its solvent environment, which in turn affects its chemical reactivity and biological activity. Computational chemistry provides powerful tools to investigate these solvent effects. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model the behavior of molecules in different solvents. nih.gov These effects can be simulated using either implicit solvent models, which represent the solvent as a continuous medium, or explicit solvent models, where individual solvent molecules are included in the calculation. jksus.orgnih.gov

For instance, studies on molecules with similar functional groups investigate how intermolecular hydrogen bonds form with explicit water molecules, altering the geometry and electronic properties of the solute. jksus.org The strength of these interactions and the resulting conformational changes can be quantified by analyzing bond lengths, bond angles, and proton affinity values in the presence of the solvent. jksus.org While detailed studies on the specific solvent effects on the conformation of this compound are not extensively documented in the provided literature, the foundational work on the vibrational frequencies and NMR chemical shifts of 1-phenylpiperazine using DFT has been established. nih.gov These methods form the basis for more advanced studies where solvent effects could be incorporated to understand how environments of varying polarity impact the orientation of the phenyl ring with respect to the piperazine ring, a key factor in its interaction with biological targets. nih.govacs.org

Intermolecular Interaction Analysis

Understanding the intricate network of intermolecular interactions is fundamental to explaining the behavior of chemical and biological systems. Computational methods allow for the detailed analysis of these forces.

Non-Covalent Interaction (NCI) plot analysis is a powerful computational tool used to visualize and characterize non-covalent interactions in three-dimensional space. researchgate.netnih.gov This method is based on the electron density (ρ) and its reduced density gradient (s). researchgate.net The resulting visualization typically uses a color-coded map to identify different types of interactions:

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weak, delocalized interactions like van der Waals forces.

Red surfaces signify repulsive interactions, such as steric clashes. youtube.com

In the context of 1-phenylpiperazine derivatives, NCI plot analysis can be used to visually confirm and explore the nature of the binding interactions predicted by molecular docking studies. For example, the π-π stacking interactions between the phenylpiperazine moiety and nucleobases in the DNA-Topo II complex, or the hydrogen bonds formed with amino acid residues in an enzyme's active site, can be graphically rendered. mdpi.comnih.govrsc.org This provides a qualitative and intuitive understanding of the specific forces holding the ligand-receptor complex together. researchgate.net

While NCI plots provide a qualitative picture, Energy Decomposition Analysis (EDA) offers a quantitative breakdown of the interaction energy between molecules. u-tokyo.ac.jprsc.org EDA partitions the total interaction energy into several physically meaningful components:

Electrostatic Energy: The classical electrostatic interaction between the unperturbed charge distributions of the interacting molecules.

Pauli Repulsion: The strong, short-range repulsion arising from the overlap of electron clouds (a purely quantum mechanical effect).

Orbital Interaction (or Polarization/Charge Transfer): The energy gain from the mixing of occupied and unoccupied orbitals, which includes polarization of the molecules and charge transfer between them.

Dispersion Energy: The attractive interaction arising from correlated electron fluctuations. youtube.com

Ligand-Receptor Interaction Modeling

Computational modeling is instrumental in modern drug discovery, providing insights into how a ligand might bind to its biological target and what structural features are important for its activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA, to form a stable complex. mdpi.comrsc.org This method is widely used to elucidate binding mechanisms and has been applied to various 1-phenylpiperazine derivatives to explore their interactions with different biological targets.

For instance, in studies of new 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety as potential anticancer agents, molecular docking was used to investigate their binding to the DNA-Topoisomerase II (Topo II) complex. mdpi.comnih.gov The results showed that the phenylpiperazine part of the molecules is crucial for activity, sliding between DNA bases to engage in π-π stacking interactions, primarily with thymine (B56734) (DT9) and adenine (B156593) (DA12) nucleobases. mdpi.comnih.gov Furthermore, these compounds were shown to form hydrogen bonds with amino acid residues like Asp463 and Gly488 of the Topo II enzyme. nih.gov

In another study, the binding of nine N-phenylpiperazine derivatives to the α1A-adrenoceptor was explored. rsc.org Docking results identified key amino acid residues (Asp106, Gln177, Ser188, Ser192, and Phe193) in the receptor's binding site that form hydrogen bonds and electrostatic interactions with the ligands. rsc.org Similarly, phenylpiperazine derivatives have been docked into the active site of cyclooxygenase-2 (COX-2), revealing interactions with key residues responsible for their anti-inflammatory activity. nih.gov

Table 1: Summary of Molecular Docking Studies on 1-Phenylpiperazine Derivatives

| Derivative Class | Biological Target | Key Interacting Residues/Bases | Primary Interaction Types | Source |

|---|---|---|---|---|

| 1,2-Benzothiazine-phenylpiperazines | DNA-Topoisomerase II Complex | DT9, DA12 (DNA); Asp463, Gly488, Met762 (Topo II) | π-π Stacking, Hydrogen Bonding, π-Sulfur Interactions | mdpi.comnih.gov |

| N-Phenylpiperazines | α1A-Adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen Bonding, Electrostatic Forces | rsc.org |

| 1,4-Benzodioxan-phenylpiperazines | Cyclooxygenase-2 (COX-2) | Key residues in the active site | Not specified in detail | nih.gov |

Structure-Activity Relationship (SAR) analysis aims to understand how the chemical structure of a compound influences its biological activity. Computational SAR methods, such as three-dimensional quantitative SAR (3D-QSAR), provide models that correlate the physicochemical properties of a series of compounds with their activities. acs.org

Computational SAR studies on phenylpiperazine derivatives have yielded valuable insights for designing more potent and selective molecules. For example, analysis of 1,2-benzothiazine derivatives revealed that substitutions on the phenyl ring of the piperazine moiety are critical for anticancer activity. nih.gov Specifically, the presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring, as in 1-(3,4-dichlorophenyl)piperazine (B178234), was found to be highly favorable for cytotoxicity against breast cancer cell lines. nih.gov

Another study focused on 1-phenylpiperazine derivatives as intestinal permeation enhancers found that substitutions on the phenyl ring significantly affected both efficacy and toxicity. nih.gov Hydroxyl or primary amine groups increased toxicity, whereas aliphatic substitutions resulted in efficacy and toxicity profiles comparable to the parent 1-phenylpiperazine. nih.gov

A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on hydantoin-phenylpiperazine derivatives provided a detailed model for their affinity to 5-HT1A and α1 receptors. acs.org The model rationalized the steric and electrostatic factors modulating binding, finding that the meta position on the phenyl ring is particularly important for differentiating between the two receptors; the 5-HT1A receptor can accommodate bulkier substituents in this region than the α1 receptor. acs.org

Table 2: Summary of Computational SAR Findings for 1-Phenylpiperazine Derivatives

| Biological Activity | Favorable Structural Features | Unfavorable Structural Features | Computational Method/Finding | Source |

|---|---|---|---|---|

| Anticancer (Cytotoxicity) | 3,4-dichloro substitution on the phenyl ring of piperazine. | Single fluorine or trifluoromethyl substituent showed less activity than dichloro. | SAR analysis of experimental cytotoxicity data. | nih.gov |

| Intestinal Permeation Enhancement | Aliphatic substitutions (e.g., methyl) on the phenyl ring or piperazine nitrogen. | Hydroxyl or primary amine substitutions on the phenyl ring (increased toxicity). | SAR analysis of permeability and cytotoxicity assays. | nih.gov |

| 5-HT1A/α1 Receptor Affinity | Negative potential group at the ortho position; bulky substituents at the meta position for 5-HT1A selectivity. | Bulky substituents at the meta position for α1 affinity; limited volume at the para position for both. | 3D-QSAR (CoMFA). | acs.org |

| Antimycobacterial Activity | Lipophilic substituents (e.g., 3'-CF3, 4'-F, 3,4-dichloro) on the phenylpiperazine moiety. | Not specified. | SAR analysis based on MIC values. | mdpi.com |

Chemical Reactivity and Reaction Mechanism Studies

Investigations into the Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The 1-phenylpiperazine (B188723) molecule possesses two nitrogen atoms within its piperazine ring, each exhibiting distinct reactivity. The nitrogen at position 1 (N1) is directly attached to the phenyl ring, making it an aniline-like, less basic, and less nucleophilic atom. In contrast, the nitrogen at position 4 (N4) is an aliphatic, secondary amine-like atom, which is more basic and nucleophilic. This difference in electronic character governs the regioselectivity of reactions such as alkylation, acylation, and arylation.

Alkylation and Acylation:

Due to its greater nucleophilicity, the N4 nitrogen is the primary site for alkylation and acylation reactions. For instance, reaction with various alkyl halides or acyl chlorides preferentially yields N4-substituted products. A study on the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747) from 4-hydroxyphenyl piperazine dihydrobromide demonstrates the acetylation of the secondary amine nitrogen. google.com Similarly, the synthesis of various acaricidal phenylpiperazine derivatives involves amidation and sulfonamidation at the N4 position using acid halides and sulfonyl halides in the presence of a base like triethylamine. nih.gov

N-Arylation:

While less common, N-arylation at the N4 position can also be achieved. The synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine can occur via N-arylation of a piperazine derivative. googleapis.com These reactions often require specific catalysts and conditions to proceed efficiently.

The reactivity of the N1 nitrogen is significantly diminished due to the delocalization of its lone pair of electrons into the aromatic phenyl ring. However, under certain conditions, reactions at this position are possible, often leading to the formation of compounds with unique properties. For example, nitrosation can occur at the N1 position to form 1-nitroso-4-phenylpiperazine, a compound that has been studied for its chemical and biological properties. ontosight.ai

The differential reactivity of the two nitrogen atoms is a key feature of 1-phenylpiperazine's chemistry, allowing for the selective synthesis of a wide range of derivatives with potential applications in various fields, including medicinal chemistry. nih.govchemimpex.com

Table 1: Regioselectivity of Reactions at the Piperazine Nitrogen Atoms

| Reaction Type | Primary Site of Reaction | Rationale | Example Product |

|---|---|---|---|

| Alkylation | N4 | Higher nucleophilicity of the aliphatic secondary amine. | 1-Alkyl-4-phenylpiperazine |

| Acylation | N4 | Higher nucleophilicity of the aliphatic secondary amine. | 1-Acyl-4-phenylpiperazine nih.gov |

| Sulfonamidation | N4 | Higher nucleophilicity of the aliphatic secondary amine. | 1-(Alkyl/Aryl)sulfonyl-4-phenylpiperazine nih.gov |

| Nitrosation | N1 | Specific reaction conditions targeting the less reactive nitrogen. | 1-Nitroso-4-phenylpiperazine ontosight.ai |

Examination of Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (SEAr) reactions on the phenyl ring of 1-phenylpiperazine are influenced by the electronic properties of the piperazino substituent. The piperazino group, specifically the N1 nitrogen atom, has a lone pair of electrons that can be donated to the aromatic ring, making it an activating group. This donation of electron density increases the nucleophilicity of the phenyl ring, facilitating attack by electrophiles. The piperazino group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the piperazino substituent. wikipedia.orgmasterorganicchemistry.com

However, under the acidic conditions often required for SEAr reactions, the basic N4 nitrogen of the piperazine ring can be protonated. This protonation converts the piperazino group into a deactivating, meta-directing group due to the electron-withdrawing inductive effect of the newly formed ammonium (B1175870) ion. Therefore, the outcome of electrophilic substitution on 1-phenylpiperazine is highly dependent on the reaction conditions.

Halogenation:

The halogenation of aromatic rings, such as benzene, typically requires a Lewis acid catalyst like aluminum chloride (AlCl3) or iron(III) bromide (FeBr3) to generate a potent electrophile. youtube.comlibretexts.org For activated rings like that in 1-phenylpiperazine, the reaction may proceed under milder conditions. The substitution pattern (ortho, para vs. meta) would depend on whether the reaction is carried out under neutral or acidic conditions.

Nitration:

Nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. youtube.com Given the strongly acidic nature of the nitrating mixture, the piperazine ring would likely be protonated, leading to the formation of the meta-nitro derivative as the major product. To achieve ortho or para nitration, it would be necessary to first protect the N4 nitrogen, for example, by acylation, to prevent protonation and maintain the activating, ortho, para-directing nature of the substituent. libretexts.org

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions. However, these reactions are generally not successful with substrates containing amino groups, such as 1-phenylpiperazine. The basic nitrogen atom complexes with the Lewis acid catalyst (e.g., AlCl3), deactivating the ring towards electrophilic attack. This limitation often necessitates the use of protecting groups on the nitrogen atom to allow the reaction to proceed.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on 1-Phenylpiperazine

| Reaction | Reagents | Expected Major Product (under acidic conditions) | Expected Major Product (under neutral/basic conditions with N-protection) |

|---|---|---|---|

| Bromination | Br2, FeBr3 | 1-(3-Bromophenyl)piperazine | 1-(4-Bromophenyl)piperazine and 1-(2-Bromophenyl)piperazine |

| Nitration | HNO3, H2SO4 | 1-(3-Nitrophenyl)piperazine | 1-(4-Nitrophenyl)piperazine (B103982) and 1-(2-Nitrophenyl)piperazine |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Reaction inhibited | 1-Phenyl-4-(acyl)piperazine followed by acylation at the para position of the phenyl ring. |

Mechanism Elucidation of Cyclization and Ring-Opening Reactions

Cyclization Reactions:

Derivatives of 1-phenylpiperazine can undergo various cyclization reactions, often leading to the formation of novel heterocyclic systems. These reactions typically involve the participation of both the piperazine ring and substituents on the phenyl ring or the N4-position. For example, intramolecular cyclization of o-haloarylbenzylamines, which can be conceptually related to derivatives of 1-phenylpiperazine, can lead to the formation of phenanthridine (B189435) structures through a photoinitiated SRN1 mechanism. beilstein-journals.org Another example involves the synthesis of phenylpiperazine derivatives containing an aza crown ether moiety, where the piperazine ring is incorporated into a larger macrocyclic structure. rsc.org

The formation of the piperazine ring itself can be considered a cyclization reaction. One synthetic route involves the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride at high temperatures. nih.gov This process involves two successive nucleophilic substitution reactions to form the six-membered ring.

Ring-Opening Reactions:

The piperazine ring is generally stable; however, under specific conditions, ring-opening reactions can occur. For instance, the reaction of N-(2,4-dinitrophenyl)-4-arylpyridinium chlorides with piperazine can lead to the ring-opening of the pyridinium (B92312) ring, resulting in the formation of polymers containing piperazinium units. acs.org While this example involves the opening of a different ring, it highlights the nucleophilic character of the piperazine nitrogens which can initiate such processes.

Another relevant area of study is the ring-opening of aziridines catalyzed by ammonium zincates to yield piperazines. unimi.it This reaction proceeds via the dimerization of the aziridine (B145994), where the strained three-membered ring is opened by another aziridine molecule acting as a nucleophile. Furthermore, the ring-opening of epoxides by piperazine derivatives, catalyzed by aluminum triflate, is a well-established method for synthesizing β-amino alcohols. acs.org In this reaction, the piperazine nitrogen acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring and causing it to open.

The cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) cage, which contains two fused piperazine-like rings, to form piperazine derivatives has also been extensively studied. rsc.org This process can be initiated by various nucleophiles and demonstrates the susceptibility of the C-N bonds in such systems to cleavage under certain conditions.

Catalytic Reactions Involving 1-Phenylpiperazine Hydrobromide or its Derivatives

1-Phenylpiperazine and its derivatives are widely utilized as ligands in transition metal-catalyzed reactions. chemimpex.comrsc.org The presence of two nitrogen atoms allows them to act as bidentate or monodentate ligands, forming stable complexes with various metals such as palladium, copper, and rhodium. These complexes have shown significant catalytic activity in a variety of organic transformations.

Cross-Coupling Reactions:

Derivatives of 1-phenylpiperazine have been employed as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. eurekaselect.com For example, piperazine itself has been shown to be an inexpensive and efficient ligand for the palladium-catalyzed homocoupling of aryl halides to synthesize symmetrical bipyridines. eurekaselect.com The nitrogen atoms of the piperazine ring coordinate to the metal center, influencing its electronic properties and reactivity, thereby facilitating the catalytic cycle.

Other Catalytic Applications:

Beyond cross-coupling, piperazine-based ligands have been used in other catalytic processes. For instance, they have been incorporated into metal-organic frameworks (MOFs), which can act as heterogeneous catalysts. rsc.org The porous nature of MOFs, combined with the catalytic activity of the metal centers and the functionality of the piperazine-containing organic linkers, makes them attractive for various applications, including gas storage and separation, as well as catalysis.

While this compound itself is not typically used directly as a catalyst, it can serve as a precursor for the synthesis of catalytically active ligands. The hydrobromide salt can be neutralized to release the free base, which can then be used in the preparation of metal complexes. Furthermore, the phenylpiperazine moiety is a common structural motif in many pharmacologically active compounds, and catalytic methods are often employed in their synthesis. acs.orgnih.gov

Table 3: Examples of Catalytic Reactions Using Piperazine Derivatives as Ligands

| Reaction Type | Catalyst System | Role of Piperazine Derivative | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)2/Diamine bis(phenolate) ligand | Ligand for Palladium | eurekaselect.com |

| Homocoupling of Aryl Halides | Pd(OAc)2/Piperazine | Ligand for Palladium | eurekaselect.com |

| C-H Carbonylation | Palladium catalyst | Directing group/ligand | eurekaselect.com |

Studies on Protonation and Deprotonation Behavior

The acid-base properties of 1-phenylpiperazine are dictated by the two nitrogen atoms in the piperazine ring. The N4 nitrogen, being an aliphatic secondary amine, is the more basic of the two. The N1 nitrogen, directly attached to the phenyl ring, is significantly less basic due to the delocalization of its lone pair of electrons into the aromatic system. This results in two distinct pKa values for the conjugate acid of 1-phenylpiperazine.

The pKa of an amine is the pH at which the concentrations of the protonated and unprotonated forms are equal. For a diamine like 1-phenylpiperazine, there will be two pKa values. The first, and higher, pKa corresponds to the protonation of the more basic N4 nitrogen. The second, lower pKa corresponds to the protonation of the less basic N1 nitrogen.

A study of various piperazine derivatives reported the pKa values for piperazine itself as pKa1 = 9.73 and pKa2 = 5.35 at 25°C. wikipedia.orguregina.ca The introduction of the electron-withdrawing phenyl group at the N1 position is expected to lower both pKa values, particularly the one associated with the N1 nitrogen. The pKa of the N4 nitrogen in 1-phenylpiperazine is reported to be around 8.71. chemicalbook.com

The protonation state of 1-phenylpiperazine is crucial for its chemical reactivity and biological activity. acs.org For example, in strongly acidic solutions, both nitrogen atoms will be protonated, forming a dication. This significantly alters the molecule's electronic properties and its ability to participate in reactions. As discussed in the section on aromatic substitution, the protonation of the piperazine ring deactivates the phenyl ring towards electrophilic attack.

This compound is the salt formed by the reaction of 1-phenylpiperazine with hydrobromic acid. In this salt, the more basic N4 nitrogen is protonated, forming a piperazinium bromide. The compound will exist predominantly in this protonated form in acidic to neutral aqueous solutions. Deprotonation to yield the free base can be achieved by treatment with a suitable base.

Table 4: pKa Values of Piperazine and Related Compounds

| Compound | pKa1 | pKa2 | Reference |

|---|---|---|---|

| Piperazine | 9.73 | 5.35 | uregina.ca |

| 1-Methylpiperazine | 9.15 | 4.63 | uregina.ca |

| 1-Phenylpiperazine | ~8.71 (for N4) | Not available | chemicalbook.com |

Applications in Materials Science and Coordination Chemistry

Design and Synthesis of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the advantageous properties of both organic components (flexibility, processability) and inorganic frameworks (stability, conductivity). 1-Phenylpiperazine (B188723) hydrobromide and its derivatives are increasingly being integrated into these materials to enhance their performance.

Recent research has explored the incorporation of organic cations, such as protonated 1-phenylpiperazine, into metal halide frameworks. These hybrid materials are of interest for their potential applications in optoelectronics and photocatalysis. The organic component can influence the crystal packing and electronic structure of the inorganic framework, leading to tunable properties. For instance, layered lead halide frameworks have been synthesized with organic ligands, and while these materials exhibit good carrier transport, their large bandgaps can limit visible light absorption. nih.govrsc.org The integration of chromophoric organic cations can help to overcome this limitation. The synthesis of such hybrid materials often involves solvothermal or slow-diffusion methods, resulting in crystalline structures where the organic and inorganic components are linked through coordination or ionic bonds. mdpi.com

Polymers containing phenylpiperazine moieties are being investigated for their potential in optoelectronic devices. nih.govacs.orgacs.orgresearchgate.net By attaching chromophores with phenylpiperazine units to a polymer backbone like poly(methyl methacrylate) (PMMA), researchers can create materials with specific optical and electronic properties. nih.gov Studies on methacrylic polymers modified with 1-(4-nitrophenyl)piperazine (B103982) side chains have shown that the distance of the chromophore from the polymer main chain influences the material's absorption spectrum and refractive index. nih.govacs.orgresearchgate.net These polymers exhibit optical energy band gaps in the range of 2.73 to 2.81 eV, making them promising candidates for applications in photovoltaics, field-effect transistors, and electrochromic devices. nih.govacs.orgresearchgate.net The surface morphology of thin films of these polymers has been characterized using atomic force microscopy (AFM), revealing very smooth surfaces. acs.org

Below is a table summarizing the properties of some methacrylic polymers based on 1-(4-nitrophenyl)piperazine:

| Polymer | Roughness (Rq, nm) | Roughness (Ra, nm) | Molecular Weight (Mw, kDa) | Polydispersity Index (Mw/Mn) |

| OK1 | 0.239 | 0.162 | 32-35 | 1.6-1.85 |

| OK2 | 0.285 | 0.226 | 32-35 | 1.6-1.85 |

| OK3 | 0.213 | 0.168 | 32-35 | 1.6-1.85 |

Data sourced from a study on methacrylic polymers based on 1-(4-nitrophenyl)piperazine thin films. acs.org

Ligand Chemistry in Coordination Complexes

The nitrogen atoms in the piperazine (B1678402) ring of 1-phenylpiperazine make it an effective ligand for coordinating with metal ions. This has led to the synthesis and characterization of a wide array of metal-organic complexes with interesting structural and spectroscopic properties.